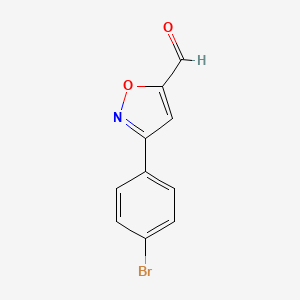

3-(4-Bromophenyl)isoxazole-5-carboxaldehyde

Description

The exact mass of the compound 3-(4-Bromophenyl)isoxazole-5-carboxaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(4-Bromophenyl)isoxazole-5-carboxaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Bromophenyl)isoxazole-5-carboxaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-bromophenyl)-1,2-oxazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-8-3-1-7(2-4-8)10-5-9(6-13)14-12-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVFWCMXKSCOWDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=C2)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30746368 | |

| Record name | 3-(4-Bromophenyl)-1,2-oxazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863391-64-4 | |

| Record name | 3-(4-Bromophenyl)-1,2-oxazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 863391-64-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(4-Bromophenyl)isoxazole-5-carboxaldehyde

This guide provides a comprehensive technical overview of 3-(4-Bromophenyl)isoxazole-5-carboxaldehyde, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. This document will delve into its chemical identity, synthesis, and potential applications, offering field-proven insights and detailed experimental protocols.

Core Compound Identification and Properties

3-(4-Bromophenyl)isoxazole-5-carboxaldehyde is a substituted isoxazole, a class of five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. The presence of the bromophenyl group and the aldehyde functional group makes it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.[1][2]

| Identifier | Value | Source |

| CAS Number | 863391-64-4 | [3] |

| Molecular Formula | C₁₀H₆BrNO₂ | [3] |

| Molecular Weight | 252.06 g/mol | [3] |

| IUPAC Name | 3-(4-bromophenyl)-1,2-oxazole-5-carbaldehyde | [4] |

| SMILES | O=Cc1cc(on1)c2ccc(Br)cc2 | [3] |

| InChI Key | JVFWCMXKSCOWDI-UHFFFAOYSA-N | [3] |

| Appearance | Solid | [3] |

| Melting Point | 162-166 °C | [3] |

| Storage Temperature | 2-8°C | [3] |

Strategic Synthesis Pathway

The synthesis of 3-(4-Bromophenyl)isoxazole-5-carboxaldehyde is most effectively achieved through a two-step process. This strategy hinges on the initial formation of the isoxazole ring via a [3+2] cycloaddition reaction to yield the corresponding alcohol, followed by a selective oxidation to the desired aldehyde. This approach allows for high yields and good control over the final product.

Step 1: Synthesis of (3-(4-Bromophenyl)isoxazol-5-yl)methanol

The foundational isoxazole ring is constructed via a 1,3-dipolar cycloaddition.[5] This classic reaction involves the in situ generation of a nitrile oxide from an oxime, which then reacts with an alkyne. In this case, 4-bromobenzaldehyde oxime serves as the nitrile oxide precursor and propargyl alcohol is the dipolarophile.

The causality behind this choice lies in the robust and well-established nature of this reaction for forming 3,5-disubstituted isoxazoles. The regioselectivity is generally high, leading predominantly to the desired isomer.

Caption: Synthetic workflow for the precursor alcohol.

Step 2: Oxidation to 3-(4-Bromophenyl)isoxazole-5-carboxaldehyde

The conversion of the primary alcohol, (3-(4-Bromophenyl)isoxazol-5-yl)methanol, to the target aldehyde requires a mild oxidizing agent to prevent over-oxidation to the carboxylic acid.[6][7] Pyridinium chlorochromate (PCC) is an excellent choice for this transformation due to its selectivity for oxidizing primary alcohols to aldehydes.[6][7][8] The reaction is typically carried out in an anhydrous solvent like dichloromethane (DCM) to ensure the aldehyde is the final product.[1]

Caption: Oxidation of the precursor alcohol to the final aldehyde.

Detailed Experimental Protocols

The following protocols are based on established methodologies and provide a self-validating system for the synthesis of 3-(4-Bromophenyl)isoxazole-5-carboxaldehyde.

Protocol for (3-(4-Bromophenyl)isoxazol-5-yl)methanol

This protocol is adapted from a similar synthesis of isoxazole derivatives.[9]

-

Oxime Formation: In a round-bottom flask, dissolve 4-bromobenzaldehyde (1 equivalent) and hydroxylamine hydrochloride (1.1 equivalents) in pyridine. Stir the mixture at room temperature for 2-3 hours until the reaction is complete (monitored by TLC).

-

Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain 4-bromobenzaldehyde oxime.

-

Cycloaddition: Dissolve the 4-bromobenzaldehyde oxime (1 equivalent) and propargyl alcohol (1.2 equivalents) in a suitable solvent such as dichloromethane (DCM).

-

Nitrile Oxide Generation: Slowly add sodium hypochlorite solution (bleach, ~5-6% aqueous solution, 2-3 equivalents) to the stirring mixture. The reaction is exothermic and should be cooled in an ice bath.

-

Reaction Monitoring: Stir the reaction vigorously at room temperature for 12-24 hours, monitoring the progress by TLC.

-

Purification: After completion, separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield (3-(4-Bromophenyl)isoxazol-5-yl)methanol.

Protocol for 3-(4-Bromophenyl)isoxazole-5-carboxaldehyde

This protocol is based on standard PCC oxidation procedures.[2][6][7]

-

Reaction Setup: In a dry, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend pyridinium chlorochromate (PCC, 1.5 equivalents) in anhydrous dichloromethane (DCM).

-

Substrate Addition: Dissolve (3-(4-Bromophenyl)isoxazol-5-yl)methanol (1 equivalent) in anhydrous DCM and add it dropwise to the PCC suspension with stirring.

-

Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium byproducts.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be further purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure 3-(4-Bromophenyl)isoxazole-5-carboxaldehyde.

Spectroscopic Characterization

| Spectroscopy | Expected Features |

| ¹H NMR | - Aldehyde proton (CHO) singlet around δ 9.8-10.0 ppm. - Isoxazole proton singlet around δ 7.0-7.5 ppm. - Aromatic protons of the bromophenyl group as a set of doublets between δ 7.6-7.9 ppm. |

| ¹³C NMR | - Aldehyde carbonyl carbon (C=O) signal around δ 180-190 ppm. - Signals for the isoxazole ring carbons between δ 100-170 ppm. - Aromatic carbon signals in the typical range of δ 120-140 ppm. |

| FT-IR (cm⁻¹) | - Strong carbonyl (C=O) stretch from the aldehyde at ~1700 cm⁻¹. - C-H stretch of the aldehyde proton around 2720 and 2820 cm⁻¹. - Aromatic C=C stretching bands around 1600 and 1480 cm⁻¹. - C-Br stretch in the fingerprint region. |

Applications in Drug Discovery and Development

The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][11] Derivatives of isoxazole have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[11][12][13]

The 3-(4-bromophenyl)isoxazole moiety, in particular, serves as a valuable building block for creating libraries of compounds for high-throughput screening. The aldehyde group is a versatile handle for further chemical modifications, such as reductive amination, Wittig reactions, or condensation reactions, allowing for the rapid diversification of the core structure.

While specific biological targets for 3-(4-Bromophenyl)isoxazole-5-carboxaldehyde are not yet extensively documented, its structural features suggest potential for interaction with various biological systems. For instance, related isoxazole-containing compounds have been investigated as inhibitors of enzymes such as soluble epoxide hydrolase (sEH), which is implicated in inflammatory diseases and hypertension.[14][15] The development of sEH inhibitors like GSK2256294, which has been in clinical trials, highlights the therapeutic potential of this class of compounds.[14][15][16]

Caption: Potential applications of the title compound in drug discovery.

Conclusion

3-(4-Bromophenyl)isoxazole-5-carboxaldehyde is a valuable and versatile chemical entity for researchers in the pharmaceutical sciences. Its synthesis is achievable through reliable and well-understood chemical transformations. The inherent reactivity of its functional groups, coupled with the proven biological relevance of the isoxazole core, makes it an attractive starting point for the development of novel therapeutic agents. This guide provides the foundational knowledge and practical protocols necessary to effectively utilize this compound in a research setting.

References

Sources

- 1. Pyridinium chlorochromate - Wikipedia [en.wikipedia.org]

- 2. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. 3-(4-Bromophenyl)isoxazole-5-carboxaldehyde 97 863391-64-4 [sigmaaldrich.com]

- 4. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. archive.nptel.ac.in [archive.nptel.ac.in]

- 9. researchgate.net [researchgate.net]

- 10. rjpbcs.com [rjpbcs.com]

- 11. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 12. chemimpex.com [chemimpex.com]

- 13. researchgate.net [researchgate.net]

- 14. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 15. spannetwork.org [spannetwork.org]

- 16. medchemexpress.com [medchemexpress.com]

The Isoxazole-5-Carboxaldehyde Scaffold: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique electronic properties and synthetic versatility have led to its incorporation into a multitude of biologically active compounds. This technical guide provides an in-depth exploration of isoxazole-5-carboxaldehyde derivatives, offering a comprehensive overview of their synthesis, chemical transformations, and diverse applications in drug discovery. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable experimental insights.

The Isoxazole-5-Carboxaldehyde Core: Structural Significance and Synthetic Strategies

The strategic placement of a carboxaldehyde group at the 5-position of the isoxazole ring provides a crucial chemical handle for a wide array of synthetic modifications. This functional group serves as a versatile electrophile, enabling the construction of diverse molecular architectures with a broad spectrum of biological activities. The synthesis of the isoxazole-5-carboxaldehyde core can be broadly approached through two primary strategies: direct formylation of a pre-formed isoxazole ring or construction of the heterocycle with the aldehyde or a precursor already in place.

Direct Formylation: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. For the synthesis of isoxazole-5-carboxaldehydes, this reaction typically involves the treatment of a 3-substituted isoxazole with the Vilsmeier reagent, which is generated in situ from a substituted formamide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[1]

The mechanism proceeds through the formation of an electrophilic chloroiminium salt (the Vilsmeier reagent), which then undergoes electrophilic aromatic substitution onto the electron-rich isoxazole ring. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde.[1]

Caption: Vilsmeier-Haack formylation of a 3-substituted isoxazole.

Experimental Protocol 1: Vilsmeier-Haack Formylation of 3-Phenylisoxazole

-

Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (4.2 mL, 55.0 mmol).[1]

-

Vilsmeier Reagent Formation: Cool the flask to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃) (1.5 mL, 16.5 mmol) dropwise to the stirred DMF over 20 minutes, ensuring the temperature remains below 10°C. Stir the resulting mixture at 0°C for an additional 45 minutes.[1]

-

Reaction: Add 3-phenylisoxazole (1.45 g, 10.0 mmol) dissolved in a minimal amount of anhydrous DMF to the freshly prepared Vilsmeier reagent at 0°C.[1]

-

Heating and Monitoring: Allow the reaction mixture to warm to room temperature and then heat to 80°C for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]

-

Aqueous Workup: After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice (50 g). Neutralize the solution by the dropwise addition of a saturated sodium bicarbonate solution until the pH is approximately 7. Stir vigorously for 2 hours to facilitate the precipitation of the product.[1]

-

Extraction and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from a mixture of dichloromethane and ethyl acetate (99:1) to yield 3-phenylisoxazole-5-carboxaldehyde.[1]

Ring Construction: 1,3-Dipolar Cycloaddition

A highly versatile and regioselective method for the synthesis of 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[2][3] To obtain an isoxazole-5-carboxaldehyde, the alkyne component must contain a protected or precursor form of the aldehyde functionality. A common strategy involves the use of propargyl alcohol, where the resulting (isoxazol-5-yl)methanol can be subsequently oxidized to the desired aldehyde.[4]

The nitrile oxide is typically generated in situ from the corresponding aldoxime using a mild oxidizing agent, such as sodium hypochlorite or N-chlorosuccinimide.[5]

Caption: Synthesis of isoxazole-5-carboxaldehyde via 1,3-dipolar cycloaddition.

Experimental Protocol 2: Synthesis of (3-p-tolyl-isoxazol-5-yl)methanol via 1,3-Dipolar Cycloaddition

-

Oxime Formation: To a solution of 4-methylbenzaldehyde (1.20 g, 10 mmol) in pyridine (10 mL), add hydroxylamine hydrochloride (0.76 g, 11 mmol). Stir the mixture at room temperature for 2 hours. Pour the reaction mixture into cold water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-methylbenzaldoxime.[4]

-

Cycloaddition: Dissolve the 4-methylbenzaldoxime (1.35 g, 10 mmol) and propargyl alcohol (0.67 g, 12 mmol) in a suitable solvent such as dichloromethane. To this solution, add a solution of sodium hypochlorite (10% aqueous solution, ~15 mL) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.[4]

-

Workup and Purification: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford (3-p-tolyl-isoxazol-5-yl)methanol.[4]

Chemical Transformations of the Aldehyde Functionality

The aldehyde group of isoxazole-5-carboxaldehyde is a versatile functional group that can be readily transformed into a variety of other functionalities, providing access to a wide range of derivatives for biological screening.

Oxidation to Carboxylic Acid

The oxidation of the aldehyde to the corresponding carboxylic acid is a fundamental transformation. Mild oxidizing agents are typically employed to avoid degradation of the isoxazole ring. Oxone (potassium peroxymonosulfate) in DMF is an effective and environmentally friendly option.[6]

Experimental Protocol 3: Oxidation of 3-Phenylisoxazole-5-carboxaldehyde to 3-Phenylisoxazole-5-carboxylic acid

-

Reaction Setup: In a round-bottom flask, dissolve 3-phenylisoxazole-5-carboxaldehyde (1.73 g, 10 mmol) in DMF (20 mL).[6]

-

Oxidation: Add Oxone (6.15 g, 10 mmol, 2KHSO₅·KHSO₄·K₂SO₄) to the solution and stir the mixture at room temperature for 3 hours.[6]

-

Workup: Pour the reaction mixture into ice water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure 3-phenylisoxazole-5-carboxylic acid.

Reduction to Alcohol

The reduction of the aldehyde to the corresponding primary alcohol, (isoxazol-5-yl)methanol, can be achieved using standard reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent.[7]

Experimental Protocol 4: Reduction of [(5-Aryl-1,2-oxazol-3-yl)methoxy]benzaldehydes

-

Reaction Setup: Dissolve the [(5-aryl-1,2-oxazol-3-yl)methoxy]benzaldehyde (1 mmol) in anhydrous isopropyl alcohol (15 mL).[7]

-

Reduction: Add sodium borohydride (NaBH₄) (1.5 mmol) portion-wise to the stirred solution at room temperature.

-

Monitoring and Workup: Monitor the reaction by TLC. Upon completion, carefully add water to quench the excess NaBH₄. Remove the solvent under reduced pressure and extract the aqueous residue with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield the corresponding [(5-aryl-1,2-oxazol-3-yl)methoxy]arylmethanol.[7]

Formation of Schiff Bases and Hydrazones

The aldehyde group readily undergoes condensation reactions with primary amines and hydrazines to form Schiff bases (imines) and hydrazones, respectively. These derivatives are often biologically active themselves or serve as intermediates for the synthesis of more complex heterocyclic systems.[8][9]

Experimental Protocol 5: Synthesis of an Isoxazole-Containing Schiff Base

-

Reaction Setup: Dissolve the appropriate salicylaldehyde (2.5 mmol) and an amino-isoxazole derivative (2.5 mmol) in separate portions of ethanol (25 mL each).[8]

-

Condensation: Combine the two solutions and reflux the mixture with stirring for 6-8 hours.[8]

-

Isolation and Purification: If a precipitate forms upon cooling, collect it by filtration, wash with cold ethanol, and dry. If no precipitate forms, concentrate the solution under reduced pressure to induce crystallization. Recrystallize the crude product from a suitable solvent such as a hexane-dichloromethane mixture.[8]

Applications in Drug Discovery: A Focus on Biological Activities and Structure-Activity Relationships

Isoxazole-5-carboxaldehyde derivatives have emerged as a promising class of compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[10][11][12] The ability to readily modify the isoxazole-5-carboxaldehyde scaffold allows for systematic structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies to optimize their therapeutic potential.[13][14]

Anticancer Activity

Numerous studies have highlighted the potential of isoxazole derivatives as anticancer agents.[10][13][15] Their mechanisms of action are diverse and include the inhibition of enzymes such as thymidylate synthase, induction of apoptosis, and disruption of tubulin polymerization.[10]

Structure-Activity Relationship (SAR) Insights for Anticancer Activity:

| Position of Substitution | Substituent Effect on Anticancer Activity |

| 3-Position (Aryl Ring) | Electron-donating groups (e.g., methoxy) at the para-position of the phenyl ring can enhance activity.[9] |

| Electron-withdrawing groups (e.g., nitro, chloro) at the C-3 phenyl ring can also increase antibacterial and potentially anticancer activity.[9] | |

| 5-Position (Derived from Aldehyde) | Conversion of the aldehyde to various heterocyclic moieties can significantly modulate activity.[11] |

| The nature of the substituent on a phenyl ring attached at this position can influence activity, with halogens often being favorable.[15] |

Antimicrobial Activity

The isoxazole nucleus is a key component of several clinically used antibiotics, and novel isoxazole-5-carboxaldehyde derivatives continue to be explored for their antimicrobial properties.[2]

Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:

| Position of Substitution | Substituent Effect on Antimicrobial Activity |

| 3-Position (Aryl Ring) | The presence of nitro and chlorine groups on the C-3 phenyl ring has been shown to enhance antibacterial activity.[9] |

| 5-Position (Aryl Ring) | Methoxy, dimethylamino, and bromine groups on a C-5 phenyl ring have been associated with increased antibacterial activity.[9] |

| 5-Position (Derived from Aldehyde) | Schiff base derivatives have shown promising antibacterial and antifungal activities. |

Anti-inflammatory Activity

Isoxazole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammation.

Structure-Activity Relationship (SAR) Insights for Anti-inflammatory Activity:

| Position of Substitution | Substituent Effect on COX Inhibition |

| 3-Position (Aryl Ring) | 3,4-Dimethoxy substitution on the phenyl ring has been shown to be favorable for COX-2 inhibition. |

| 5-Position | A methyl group at the 5-position, along with a substituted phenyl carboxamide, has been found in potent COX inhibitors. |

Conclusion

The isoxazole-5-carboxaldehyde scaffold represents a highly valuable and versatile platform in modern drug discovery. Its straightforward synthesis through established methods like the Vilsmeier-Haack reaction and 1,3-dipolar cycloaddition, coupled with the rich chemistry of the aldehyde functional group, provides medicinal chemists with a powerful toolkit for the generation of diverse compound libraries. The broad spectrum of biological activities exhibited by these derivatives, including potent anticancer, antimicrobial, and anti-inflammatory effects, underscores their therapeutic potential. The ongoing exploration of the structure-activity relationships of isoxazole-5-carboxaldehyde derivatives will undoubtedly continue to yield novel and effective therapeutic agents for a range of human diseases.

References

-

A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. (2023). Taylor & Francis Online. Available at: [Link]

-

Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021). PubMed. Available at: [Link]

-

Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. (2020). MDPI. Available at: [Link]

-

3D-QSAR and Molecular Dynamics Study of Isoxazole Derivatives to Identify the Structural Requirements for Farnesoid X Receptor (FXR) Agonists. (2024). MDPI. Available at: [Link]

-

Synthesis And Bioactivity Of Isoxazole-Derived Carboxamide And Carbohydrazide Derivatives: A Comprehensive Study. (n.d.). KUEY. Available at: [Link]

-

one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. (2023). Asian Journal of Research in Chemistry and Pharmaceutical Sciences. Available at: [Link]

-

Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. (2022). PubMed. Available at: [Link]

-

Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. (2022). ResearchGate. Available at: [Link]

-

Phenylisoxazole-3/5-Carbaldehyde Isonicotinylhydrazone Derivatives: Synthesis, Characterization, and Antitubercular Activity. (2021). CRIS Ulima. Available at: [Link]

-

Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024). European Journal of Clinical and Experimental Medicine. Available at: [Link]

-

Novel Derivatives of Phenylisoxazole-3/5-Carbaldehyde Semicarbazone: Synthesis, Characterization, and Computational Studies. (2025). ResearchGate. Available at: [Link]

-

A review of isoxazole biological activity and present synthetic techniques. (n.d.). Journal of Advanced Scientific Research. Available at: [Link]

-

GREEN SYNTHESIS OF NEWER ISOXAZOLE DERIVATIVES AND THEIR BIOLOGICAL EVALUATION. (2022). International Journal of Biology, Pharmacy and Allied Sciences. Available at: [Link]

-

Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. (2022). PMC. Available at: [Link]

-

A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. (2023). PubMed. Available at: [Link]

-

Isoxazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. (2025). Semantic Scholar. Available at: [Link]

-

A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. (2024). MDPI. Available at: [Link]

-

Supporting information. (2022). The Royal Society of Chemistry. Available at: [Link]

-

Vilsmeier-Haack Reaction. (2023). Chemistry Steps. Available at: [Link]

-

Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. (2025). Zanco Journal of Medical Sciences. Available at: [Link]

-

Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (n.d.). MDPI. Available at: [Link]

-

Synthesis of novel isoxazolines via 1,3-dipolar cycloaddition and evaluation of anti-stress activity. (n.d.). ResearchGate. Available at: [Link]

-

1,3-Dipolar cycloaddition. (n.d.). Wikipedia. Available at: [Link]

-

Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2025). PMC. Available at: [Link]

-

Synthesis of isoxazoline N‐oxides 5 and isoxazole‐5‐carboxamides 6. (n.d.). ResearchGate. Available at: [Link]

-

Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013). Arkivoc. Available at: [Link]

-

Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (2024). Biological and Molecular Chemistry. Available at: [Link]

-

The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. (n.d.). PMC. Available at: [Link]

-

SYNTHESIS, METALATION AND ELECTROPHILIC QUENCHING OF ALKn-ISOXAZOLE-4-TERTIARY CARBOXAMIDES. A CRITICAL COMPARISON OF THREE ISOX. (n.d.). University of Florida. Available at: [Link]

-

Product Class 9: Isoxazoles. (n.d.). Science of Synthesis. Available at: [Link]

-

Efficient Synthesis of Isoxazole-5(4H)-ones. (n.d.). Scribd. Available at: [Link]

-

Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Synthesis of Functional Isoxazole and Isothiazole Derivatives from [(5-Arylisoxazol-3-yl)methoxy]arylmethanols. (2018). ResearchGate. Available at: [Link]

Sources

- 1. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. Synthesis and structures of three isoxazole-containing Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. tandfonline.com [tandfonline.com]

- 11. 3D-QSAR and Molecular Dynamics Study of Isoxazole Derivatives to Identify the Structural Requirements for Farnesoid X Receptor (FXR) Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. chemimpex.com [chemimpex.com]

- 14. Design, synthesis, and biological evaluation of Schiff-Base Isoxazole hybrids: Exploring novel antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles [organic-chemistry.org]

Stability of isoxazole-5-carboxaldehyde under standard laboratory conditions

Executive Summary

Isoxazole-5-carboxaldehyde (CAS: 16401-14-2) is a critical heteroaromatic building block employed in the synthesis of bioactive small molecules, particularly in the development of anti-inflammatory and antimicrobial agents. While the isoxazole ring itself exhibits robust aromatic stability, the C-5 aldehyde functionality introduces significant reactivity and stability challenges.

This guide defines the stability profile of isoxazole-5-carboxaldehyde under standard laboratory conditions. It establishes that oxidative degradation to isoxazole-5-carboxylic acid is the primary failure mode, followed by potential hydrate formation in aqueous environments. Strict adherence to cold, inert storage protocols is required to maintain reagent integrity.[1]

Physicochemical Profile

Understanding the physical state of isoxazole-5-carboxaldehyde is the first step in proper handling. Unlike its solid derivatives (e.g., 3-methyl-4-nitro-isoxazoles), the parent unsubstituted aldehyde exists at the boundary of solid and liquid phases at room temperature.

Table 1: Core Physicochemical Properties[1][2]

| Property | Specification | Technical Insight |

| CAS Number | 16401-14-2 | Unique identifier for the parent 5-formyl isoxazole. |

| Molecular Formula | C₄H₃NO₂ | MW: 97.07 g/mol . |

| Physical State | Semi-solid / Oil | Low melting point (~20–25°C). Often appears as a yellow oil or waxy solid upon receipt. |

| Solubility | DCM, EtOAc, DMSO | Highly soluble in polar aprotic solvents.[1] |

| Water Solubility | Low / Reactive | Sparingly soluble; prone to reversible hydration (gem-diol formation). |

| Boiling Point | ~60–65°C (at reduced pressure) | Volatile under high vacuum; typically purified via distillation or column chromatography. |

Stability Assessment & Degradation Mechanisms

The stability of isoxazole-5-carboxaldehyde is governed by the electron-withdrawing nature of the isoxazole ring, which activates the aldehyde carbonyl group.

Oxidative Instability (Primary Failure Mode)

The most significant risk is the auto-oxidation of the formyl group (-CHO) to the carboxylic acid (-COOH). This process is accelerated by:

-

Atmospheric Oxygen: Exposure to air rapidly initiates radical chain oxidation.

-

Trace Metals: Metal impurities can catalyze the conversion.

-

Surface Area: "Semi-solid" states often have high surface area, increasing oxygen contact.[1]

Hydration Equilibrium

In the presence of moisture, the electron-deficient carbonyl carbon is susceptible to nucleophilic attack by water, forming the gem-diol (hydrate). While often reversible, this complicates accurate weighing and stoichiometry during synthesis.[1]

Visualizing Degradation Pathways

The following diagram illustrates the primary degradation routes. The oxidation path is irreversible and destructive, while hydration is an equilibrium process.[1]

Figure 1: Primary degradation pathways.[1] Red arrow indicates irreversible oxidation; Green arrow indicates reversible hydration.[1]

Handling & Storage Protocols (SOP)

To ensure scientific integrity and reproducibility, the following Standard Operating Procedures (SOP) must be implemented.

Storage Conditions

-

Temperature: Store at 2–8°C (Refrigerated). For long-term storage (>3 months), -20°C is preferred to arrest oxidation kinetics.

-

Atmosphere: Must be stored under an inert atmosphere (Argon or Nitrogen).

-

Container: Amber glass vials with Teflon-lined caps. Parafilm sealing is insufficient; use electrical tape or shrink bands for long-term storage.

Handling Procedure

-

Equilibration: Allow the vial to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold reagent (which drives hydrate formation).

-

Sampling: Flush the headspace with Nitrogen or Argon immediately after removing an aliquot.

-

Solvent Choice: Avoid protic solvents (MeOH, EtOH) for stock solutions if not using immediately, as hemiacetal formation can occur.[1] Preferred solvents for stock solutions are Anhydrous DCM or DMSO.

Emergency Stabilization

If the compound has partially solidified or appears cloudy (indicating acid formation), it can often be purified via:

-

Filtration: The carboxylic acid degradation product is typically a solid with a higher melting point (144–148°C). If the aldehyde is liquid, filtering through a small plug of cotton or glass wool can remove suspended acid crystals.[1]

-

Short Path Distillation: For significant degradation, distill under reduced pressure.[1]

Quality Control & Analytical Validation

Researchers should validate the purity of the reagent prior to critical reactions.

1H-NMR Validation

Nuclear Magnetic Resonance (NMR) is the gold standard for distinguishing the aldehyde from its acid and hydrate forms.

-

Aldehyde (Target): Sharp singlet at δ 9.8 – 10.1 ppm (CHO proton).

-

Carboxylic Acid (Impurity): Loss of the CHO signal; appearance of a broad exchangeable peak (COOH) typically >11 ppm (solvent dependent).

-

Hydrate (Impurity): Disappearance of the aldehyde proton; appearance of a CH signal at δ 5.0 – 6.0 ppm (methine proton of the gem-diol).

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax or Waters XBridge).[1]

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile gradient.

-

Detection: UV at 254 nm.

-

Elution Order: The highly polar Isoxazole-5-carboxylic acid will elute earlier (near the solvent front) compared to the less polar Isoxazole-5-carboxaldehyde.

References

-

Sigma-Aldrich. Isoxazole-5-carbaldehyde Product Specification & Safety Data Sheet. Merck KGaA.

-

Beilstein Institute. Photocycloaddition of aromatic and aliphatic aldehydes to isoxazoles: Cycloaddition reactivity and stability studies. Beilstein J. Org. Chem. 2011, 7, 95–105.[1]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 18373078, Isoxazole-5-carbaldehyde.

-

Ambeed. Isoxazole-5-carbaldehyde Datasheet.

-

Fisher Scientific. Safety Data Sheet: 3-Methyl-5-phenyl-4-isoxazolecarbaldehyde (Analogous Stability Data).

Sources

Methodological & Application

Application Note: Protocol for Reductive Amination of 3-(4-Bromophenyl)isoxazole-5-carboxaldehyde

Abstract & Scope

This technical guide details the optimized protocol for the reductive amination of 3-(4-Bromophenyl)isoxazole-5-carboxaldehyde (CAS: 863391-64-4) to secondary or tertiary amines. Unlike standard benzenoid aldehydes, this substrate contains a labile isoxazole core sensitive to hydrogenolysis and a bromine handle essential for downstream cross-coupling.

This protocol utilizes Sodium Triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE).[1][2][3] This method is selected to ensure chemoselectivity—reducing the intermediate imine without reducing the aldehyde to the alcohol or cleaving the isoxazole N-O bond, a common failure mode with catalytic hydrogenation methods.

Scientific Background & Rationale

Substrate Analysis

-

Electrophile: 3-(4-Bromophenyl)isoxazole-5-carboxaldehyde.[4] The C5-aldehyde is highly reactive due to the electron-withdrawing nature of the isoxazole ring.

-

Structural Vulnerabilities:

-

Isoxazole Ring: The N-O bond is susceptible to cleavage under catalytic hydrogenation conditions (e.g., H₂/Pd-C), which would result in ring-opening to form

-amino enones. -

Aryl Bromide: Must remain intact for subsequent Suzuki-Miyaura or Buchwald-Hartwig couplings.

-

-

Reagent Selection (Causality):

-

Why STAB? Sodium triacetoxyborohydride is a mild hydride donor. It reduces iminiums much faster than aldehydes. This allows for "Direct Reductive Amination" (one-pot) where the aldehyde and amine are mixed with the reducing agent.[1]

-

Why not NaBH₄? Sodium borohydride is too aggressive; it often reduces the aldehyde to the primary alcohol (3-(4-bromophenyl)isoxazole-5-methanol) before the imine can form, leading to low yields.

-

Why not NaBH₃CN? While effective, sodium cyanoborohydride carries high toxicity risks and requires pH control, making STAB the superior safety choice for scale-up.[1]

-

Reaction Mechanism

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an iminium ion. STAB selectively delivers a hydride to the iminium species.[1]

Figure 1: Mechanistic pathway of STAB-mediated reductive amination. The rate-determining step is often the reduction of the iminium ion.

Experimental Protocol

Materials & Reagents

| Reagent | Equiv. | Role | Notes |

| Aldehyde Substrate | 1.0 | SM | MW: 252.07 g/mol |

| Amine (R-NH₂) | 1.1 - 1.2 | Nucleophile | Free base preferred. If HCl salt, add 1 eq TEA. |

| STAB (NaBH(OAc)₃) | 1.4 - 1.5 | Reductant | Moisture sensitive. Weigh quickly. |

| Acetic Acid (AcOH) | 1.0 | Catalyst | Accelerates imine formation. |

| 1,2-Dichloroethane (DCE) | 0.1 - 0.2 M | Solvent | Anhydrous preferred. |

Step-by-Step Methodology

Step 1: Solubilization & Imine Formation

-

In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-(4-Bromophenyl)isoxazole-5-carboxaldehyde (1.0 equiv) in DCE (concentration ~0.2 M).

-

Add the Amine (1.1 equiv).

-

Add Acetic Acid (1.0 equiv).

-

Note: If the amine is a hydrochloride salt, add Triethylamine (TEA, 1.0 equiv) before adding Acetic Acid to liberate the free base.

-

-

Stir at Room Temperature (20-25 °C) for 30–60 minutes under Nitrogen (

).-

Checkpoint: This allows the equilibrium to shift toward the imine/iminium species.

-

Step 2: Reduction 5. Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) in a single portion.

- Observation: Mild effervescence may occur.

- Stir the reaction mixture at Room Temperature for 2–16 hours.

- Monitoring: Monitor by TLC or LCMS. Look for the disappearance of the aldehyde (m/z 252 for [M+H]+ usually not visible, look for UV shift) and appearance of the product mass.

Step 3: Quenching & Workup

7. Quench the reaction by adding saturated aqueous NaHCO₃ solution (equal volume to solvent). Stir vigorously for 15 minutes to neutralize acetic acid and decompose excess borohydride.

8. Extract the aqueous layer with Dichloromethane (DCM) (

Step 4: Purification 11. Purify the crude residue via Flash Column Chromatography.

- Stationary Phase: Silica Gel (230-400 mesh).

- Eluent: Hexanes/Ethyl Acetate gradient (typically 0-50% EtOAc).

- Note: For polar amines, a DCM/MeOH (95:5) system with 1%

Workflow Visualization

Figure 2: Operational workflow for the reductive amination process.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Steric hindrance of amine | Increase reaction time to 24h; heat gently to 40°C (ensure STAB stability). |

| Alcohol Side Product | Direct reduction of aldehyde | Ensure 30-60 min pre-stir of Aldehyde + Amine before adding STAB. |

| Dialkylation | Primary amine over-reacting | Use excess amine (2-3 equiv) or switch to stepwise method (Imine formation in MeOH |

| Isoxazole Cleavage | Incorrect reducing agent | Do NOT use H₂/Pd or harsh conditions. Stick to STAB or NaBH₃CN. |

Safety & Handling

-

Sodium Triacetoxyborohydride (STAB): Releases acetic acid upon hydrolysis. Irritant. Handle in a fume hood.

-

1,2-Dichloroethane (DCE): Carcinogen and highly toxic. Avoid inhalation. DCM or THF can be substituted if necessary, though DCE generally provides faster rates for this reaction.

-

Isoxazole Derivatives: Treat as potentially bioactive.[5][6] Standard PPE (gloves, goggles, lab coat) required.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][8][9][10][11][12] Studies on Direct and Indirect Reductive Amination Procedures.[2][3][12] The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Organic Chemistry Portal. Reductive Amination with Sodium Triacetoxyborohydride. [Link]

Sources

- 1. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]

- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 4. 3-(4-bromophenyl)isoxazole-5-carboxaldehyde [stenutz.eu]

- 5. chemimpex.com [chemimpex.com]

- 6. oiccpress.com [oiccpress.com]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. lifechempharma.com [lifechempharma.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. scribd.com [scribd.com]

- 12. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]

Application Note: Synthesis of Novel α,β-Unsaturated Compounds via Knoevenagel Condensation Using 3-(4-Bromophenyl)isoxazole-5-carboxaldehyde

Abstract

This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the utilization of 3-(4-Bromophenyl)isoxazole-5-carboxaldehyde as a key substrate in the Knoevenagel condensation reaction. The isoxazole moiety is a privileged scaffold in medicinal chemistry, known for a wide range of biological activities, while the bromophenyl group offers a versatile handle for further synthetic transformations such as cross-coupling reactions.[1][2][3] This document details the underlying reaction principles, provides step-by-step experimental protocols for synthesis, outlines characterization methods, and offers insights into process optimization and troubleshooting.

Introduction and Scientific Principles

The Knoevenagel condensation, first reported by Emil Knoevenagel in the late 19th century, is a cornerstone of carbon-carbon bond formation in organic synthesis.[4][5] It is a modification of the aldol condensation that involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. The reaction is highly valued for its efficiency in producing α,β-unsaturated compounds, which are crucial intermediates in the synthesis of pharmaceuticals, polymers, and fine chemicals.[6][7][8]

The substrate of focus, 3-(4-Bromophenyl)isoxazole-5-carboxaldehyde, is a bifunctional molecule of significant interest. The isoxazole ring is a key heterocyclic motif found in numerous FDA-approved drugs, exhibiting anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The aldehyde functional group serves as the electrophilic partner in the Knoevenagel condensation, while the 4-bromophenyl substituent provides a reactive site for subsequent diversification, for instance, through Suzuki or Sonogashira coupling reactions.

This guide focuses on the reaction between 3-(4-Bromophenyl)isoxazole-5-carboxaldehyde and various active methylene compounds, such as malononitrile and ethyl cyanoacetate, to generate a library of novel isoxazole-based derivatives with potential applications in drug discovery and materials science.[1]

Reaction Mechanism

The Knoevenagel condensation proceeds through a well-established three-step mechanism catalyzed by a weak base, such as piperidine or an ammonium salt.[4][6] The use of a mild base is critical to prevent the self-condensation of the aldehyde substrate.

-

Deprotonation: The basic catalyst abstracts an acidic proton from the active methylene compound (e.g., malononitrile) to form a resonance-stabilized carbanion (enolate).[6][9]

-

Nucleophilic Attack: The highly nucleophilic carbanion attacks the electrophilic carbonyl carbon of 3-(4-Bromophenyl)isoxazole-5-carboxaldehyde, forming a tetrahedral alkoxide intermediate.[6]

-

Dehydration: Following proton transfer, the intermediate undergoes elimination of a water molecule to yield the final, thermodynamically stable α,β-unsaturated product.[6]

Detailed Experimental Protocols

The following protocols are generalized methods based on common laboratory practices for the Knoevenagel condensation and should be adapted based on the specific active methylene compound used.[10][11]

Materials and Equipment

-

Reagents:

-

3-(4-Bromophenyl)isoxazole-5-carboxaldehyde (Purity >97%)[12]

-

Malononitrile (Purity >99%)

-

Ethyl cyanoacetate (Purity >98%)

-

Piperidine (Catalyst)

-

Ethanol (Anhydrous)

-

Deionized Water

-

Standard solvents for TLC (e.g., ethyl acetate, hexane)

-

-

Equipment:

-

Round-bottom flask with magnetic stirrer

-

Reflux condenser

-

Heating mantle or oil bath

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Büchner funnel and flask for vacuum filtration

-

Rotary evaporator

-

Melting point apparatus

-

NMR spectrometer, FT-IR spectrometer

-

Safety Precautions

-

Conduct all operations in a well-ventilated fume hood.[13]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14][15]

-

3-(4-Bromophenyl)isoxazole-5-carboxaldehyde is classified as an acute oral toxin (Category 4).[12] Avoid inhalation of dust and direct contact with skin and eyes.[14]

-

Refer to the Safety Data Sheets (SDS) for all chemicals before starting the experiment.[12][14][15]

Protocol 1: Synthesis of 2-((3-(4-bromophenyl)isoxazol-5-yl)methylene)malononitrile

-

Reaction Setup: To a 50 mL round-bottom flask, add 3-(4-Bromophenyl)isoxazole-5-carboxaldehyde (1.0 mmol, 252 mg).

-

Dissolve the aldehyde in 15 mL of ethanol with gentle stirring.

-

Add malononitrile (1.0 mmol, 66 mg) to the solution. The mixture should remain a clear solution or a fine suspension.

-

Catalyst Addition: Add 2-3 drops of piperidine to the reaction mixture using a Pasteur pipette.

-

Reaction Execution: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent). The reaction is typically complete within 30-60 minutes, as indicated by the consumption of the aldehyde.

-

Work-up and Isolation: Upon completion, a solid product will often precipitate from the solution. If not, add 10-15 mL of cold water to induce precipitation.[16]

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold ethanol (2 x 5 mL) to remove any unreacted starting materials and catalyst.

-

Dry the product under vacuum to obtain the final compound.

Experimental Workflow Visualization

Results: Data and Characterization

The Knoevenagel condensation using 3-(4-Bromophenyl)isoxazole-5-carboxaldehyde is generally high-yielding and clean. The reactivity of the active methylene compound influences reaction time, with malononitrile typically reacting faster than esters like ethyl cyanoacetate due to the stronger electron-withdrawing nature of the nitrile groups.[17]

Table 1: Typical Reaction Parameters and Expected Outcomes

| Active Methylene Compound | Catalyst (mol%) | Solvent | Temperature | Typical Time | Expected Yield |

| Malononitrile | Piperidine (~5%) | Ethanol | Room Temp. | 30-60 min | >90% |

| Ethyl Cyanoacetate | Piperidine (~5%) | Ethanol | Reflux | 2-4 hours | 80-90% |

| Malonic Acid | Pyridine/Piperidine | Pyridine | 90-100 °C | 3-5 hours | 75-85%* |

| Note: Reactions with malonic acid often undergo subsequent decarboxylation, especially at elevated temperatures (Doebner modification).[5][18] |

Characterization of Products

The synthesized products should be characterized using standard analytical techniques to confirm their structure and purity.

-

Melting Point (MP): A sharp melting point range is indicative of a pure compound.

-

FT-IR Spectroscopy: Look for the appearance of a C=C stretching frequency (around 1600-1650 cm⁻¹) and the disappearance of the aldehyde C-H stretch (around 2720 cm⁻¹). For nitrile products, a strong C≡N stretch will be present (around 2220 cm⁻¹).[19][20]

-

¹H-NMR Spectroscopy: The most indicative signal is the appearance of a new singlet for the vinylic proton (-CH=) typically in the range of 7.5-8.5 ppm. The disappearance of the aldehyde proton signal (around 9-10 ppm) confirms the reaction completion.[21][22]

-

¹³C-NMR Spectroscopy: Confirmation of the new C=C bond and the disappearance of the aldehyde carbonyl carbon.[21][22]

Troubleshooting and Optimization

While the Knoevenagel condensation is robust, certain issues may arise. This section provides guidance on troubleshooting common problems.[10]

| Problem | Potential Cause(s) | Troubleshooting & Optimization Steps |

| Low or No Yield | 1. Inactive or insufficient catalyst. 2. Impure starting materials. 3. Suboptimal reaction temperature. | 1. Use fresh piperidine or consider an alternative catalyst like ammonium acetate.[10] 2. Check the purity of the aldehyde and active methylene compound. Purify if necessary.[10] 3. For less reactive methylene compounds (e.g., esters), gentle heating or reflux may be required.[10] |

| Side Product Formation | 1. Michael addition of the enolate to the α,β-unsaturated product. 2. Polymerization of the product. | 1. Use stoichiometric amounts (1:1 ratio) of reactants. Avoid a large excess of the active methylene compound. 2. Monitor the reaction closely and stop it once the starting material is consumed to prevent over-reaction. |

| Reaction Stalls | 1. Catalyst deactivation. 2. Water in the solvent (for some catalysts). | 1. Add a fresh portion of the catalyst. 2. Ensure the use of anhydrous solvents. For reactions that produce water, consider using a Dean-Stark apparatus to remove it azeotropically, which can help drive the equilibrium toward the product.[23] |

Optimization Strategies:

-

Catalyst Screening: While piperidine is effective, other catalysts like ammonium salts (e.g., ammonium acetate), L-proline, or even green catalysts derived from agro-waste can be explored for milder or more environmentally friendly conditions.[19][24][25]

-

Solvent Choice: The reaction can be performed in various solvents. Green solvents like water or ethanol are preferred.[16][26] Solvent-free conditions, using grinding or microwave irradiation, have also been reported to be highly efficient.[11][27][28]

-

Temperature Control: Optimizing the temperature is crucial. While many reactions proceed at room temperature, some may require heating to achieve a reasonable rate.[10]

Conclusion

The Knoevenagel condensation provides a powerful and efficient route for the synthesis of α,β-unsaturated derivatives from 3-(4-Bromophenyl)isoxazole-5-carboxaldehyde. This application note outlines a reliable and reproducible protocol that can be adapted for various active methylene compounds. The resulting products are valuable scaffolds for further synthetic elaboration, holding significant promise for applications in medicinal chemistry and materials science. By understanding the core principles and potential challenges, researchers can effectively utilize this reaction to build complex molecular architectures.

References

-

A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. (n.d.). Journal of Applicable Chemistry. Retrieved February 21, 2026, from [Link]

-

Understanding the Knoevenagel Condensation Reaction: A Gateway to Α,β-Unsaturated Compounds. (2026, January 8). Oreate AI Blog. Retrieved February 21, 2026, from [Link]

-

The Knoevenagel condensation is a special case of the aldol conde... (n.d.). Study Prep in Pearson+. Retrieved February 21, 2026, from [Link]

-

Video: Aldol Condensation with β-Diesters. (2025, May 22). JoVE. Retrieved February 21, 2026, from [Link]

-

Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

-

Optimization conditions of Knoevenagel condensation reactions. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

-

Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. (2021, March 15). ACG Publications. Retrieved February 21, 2026, from [Link]

-

Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. (2024, September 10). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved February 21, 2026, from [Link]

-

The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. (2017, October 27). Pure. Retrieved February 21, 2026, from [Link]

-

Coordination Polymers As Catalysts in Knoevenagel Condensations A Critical Review Analysis under Synthesis Conditions and Green Chemistry. (2025, February 16). ACS Publications. Retrieved February 21, 2026, from [Link]

-

Optimization of conditions for Knoevenagel condensation reaction [a]. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

-

The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. (n.d.). Taylor & Francis. Retrieved February 21, 2026, from [Link]

-

The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. (n.d.). Taylor & Francis. Retrieved February 21, 2026, from [Link]

-

Knoevenagel condensation. (n.d.). Wikipedia. Retrieved February 21, 2026, from [Link]

-

How Important is the Metal-free Catalytic Knoevenagel Reaction in Medicinal Chemistry? An Updated Review. (n.d.). PubMed. Retrieved February 21, 2026, from [Link]

-

Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

-

Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid. (2025, December 24). ResearchGate. Retrieved February 21, 2026, from [Link]

-

Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. (2025, June 25). ResearchGate. Retrieved February 21, 2026, from [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved February 21, 2026, from [Link]

-

Knoevenagel Condensation. (n.d.). Cambridge University Press. Retrieved February 21, 2026, from [Link]

-

3-(4-bromophenyl)isoxazole-5-carboxaldehyde. (n.d.). Stenutz. Retrieved February 21, 2026, from [Link]

-

Novel Methods of Knoevenagel Condensation. (n.d.). Banaras Hindu University. Retrieved February 21, 2026, from [Link]

-

Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. Retrieved February 21, 2026, from [Link]

-

RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. (n.d.). Semantic Scholar. Retrieved February 21, 2026, from [Link]

-

Application, Reactivity and Synthesis of Isoxazole Derivatives. (2020, May 11). Bentham Science Publisher. Retrieved February 21, 2026, from [Link]

-

Recent updates in the one-pot multicomponent synthesis of 3,4-disubstituted-isoxazole-5(4H). (2024, August 31). OICC Press. Retrieved February 21, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. oiccpress.com [oiccpress.com]

- 4. Understanding the Knoevenagel Condensation Reaction: A Gateway to Î,β-Unsaturated Compounds - Oreate AI Blog [oreateai.com]

- 5. tandfonline.com [tandfonline.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. How Important is the Metal-free Catalytic Knoevenagel Reaction in Medicinal Chemistry? An Updated Review [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Video: Aldol Condensation with β-Diesters: Knoevenagel Condensation [jove.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. tandfonline.com [tandfonline.com]

- 12. 3-(4-溴苯基)异噁唑-5-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 13. echemi.com [echemi.com]

- 14. chemscene.com [chemscene.com]

- 15. fishersci.ca [fishersci.ca]

- 16. ijcps.org [ijcps.org]

- 17. asianpubs.org [asianpubs.org]

- 18. Knoevenagel Condensation [organic-chemistry.org]

- 19. acgpubs.org [acgpubs.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. rsc.org [rsc.org]

- 23. Chemicals [chemicals.thermofisher.cn]

- 24. researchgate.net [researchgate.net]

- 25. pure.tue.nl [pure.tue.nl]

- 26. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]

- 27. researchgate.net [researchgate.net]

- 28. bhu.ac.in [bhu.ac.in]

Application Note: Synthesis of Bioactive Heterocycles from 3-(4-Bromophenyl)isoxazole-5-carboxaldehyde

This Application Note is structured as a comprehensive technical guide for the synthesis and functionalization of 3-(4-Bromophenyl)isoxazole-5-carboxaldehyde . It is designed for medicinal chemists and drug development professionals, focusing on practical protocols, mechanistic insights, and downstream applications.

Executive Summary

The isoxazole moiety is a privileged scaffold in medicinal chemistry, serving as a bioisostere for carboxylic acids and esters while offering unique hydrogen-bonding capabilities. The derivative 3-(4-Bromophenyl)isoxazole-5-carboxaldehyde (1) represents a high-value intermediate. Its C-5 aldehyde functionality serves as a reactive "warhead" for heterocyclization, while the C-3 (4-bromophenyl) group provides a handle for late-stage cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to tune lipophilicity and metabolic stability.

This guide details the robust synthesis of (1) and its conversion into three distinct bioactive heterocyclic classes:

-

Dihydropyrimidinones (DHPMs) via Biginelli condensation.

-

Pyrazolines via Claisen-Schmidt/Cyclization.

-

Thiazolidinones via Schiff base condensation.

Precursor Synthesis: The Core Scaffold

Compound: 3-(4-Bromophenyl)isoxazole-5-carboxaldehyde CAS: 863391-64-4 Molecular Weight: 252.07 g/mol

Synthetic Strategy (Regioselective [3+2] Cycloaddition)

The most reliable route to 3,5-disubstituted isoxazoles is the Huisgen 1,3-dipolar cycloaddition of a nitrile oxide (generated in situ) with a terminal alkyne. Using propargyl alcohol ensures the formation of the 5-substituted regioisomer, which is subsequently oxidized to the aldehyde.

Detailed Protocol

Step 1: Generation of Nitrile Oxide & Cycloaddition

-

Reagents: 4-Bromobenzaldehyde oxime (1.0 eq), Propargyl alcohol (1.2 eq), Chloramine-T (1.1 eq) or NCS/Et

N, Ethanol/Water (1:1). -

Procedure:

-

Dissolve 4-bromobenzaldehyde oxime (10 mmol) in EtOH (20 mL).

-

Add Chloramine-T (11 mmol) portion-wise over 15 mins (generates the hydroximoyl chloride in situ). Stir for 30 mins at RT.

-

Add propargyl alcohol (12 mmol) followed by reflux for 4–6 hours.

-

Workup: Concentrate under vacuum, extract with EtOAc, wash with brine, and dry over Na

SO -

Intermediate: 3-(4-Bromophenyl)isoxazole-5-methanol. (Yield: ~85%).

-

Step 2: Oxidation to Aldehyde

-

Reagents: Intermediate alcohol, Pyridinium Chlorochromate (PCC) (1.5 eq), CH

Cl -

Procedure:

-

Suspend PCC (15 mmol) in anhydrous CH

Cl -

Add the isoxazole-methanol (10 mmol) solution dropwise at 0°C.

-

Stir at RT for 2 hours (monitor by TLC; R

of aldehyde is higher than alcohol). -

Purification: Filter through a pad of Celite/Silica. Concentrate. Recrystallize from EtOH/Hexane.

-

Product: 3-(4-Bromophenyl)isoxazole-5-carboxaldehyde (1) . (Yield: ~75-80%).

-

Application Protocols: Divergent Synthesis

Workflow Visualization

The following diagram illustrates the divergent synthesis pathways from the core aldehyde.

Figure 1: Divergent synthetic pathways transforming the isoxazole-aldehyde core into three distinct bioactive scaffolds.

Protocol A: Synthesis of Dihydropyrimidinones (Biginelli Reaction)

Target: 4-(3-(4-Bromophenyl)isoxazol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Mechanism: Acid-catalyzed multicomponent condensation involving an N-acyliminium ion intermediate.

Step-by-Step Methodology:

-

Setup: In a 50 mL round-bottom flask, combine:

-

Aldehyde (1) (1.0 mmol, 252 mg)

-

Ethyl acetoacetate (1.0 mmol, 130 mg)

-

Urea (1.5 mmol, 90 mg)

-

Ethanol (5 mL)

-

Catalyst: Conc. HCl (3 drops) or TMSCl (0.5 eq).

-

-

Reaction: Reflux the mixture for 6–8 hours.

-

Checkpoint: Monitor TLC (Hexane:EtOAc 6:4). The appearance of a fluorescent spot typically indicates the DHPM.

-

-

Isolation: Cool the mixture to RT. Pour onto crushed ice (50 g).

-

Purification: Filter the solid precipitate. Wash with cold water and cold ethanol. Recrystallize from hot ethanol to yield pure crystals.

Critical Note: The electron-withdrawing nature of the isoxazole ring may slow the reaction compared to simple benzaldehydes. If yield is low (<50%), switch to microwave irradiation (120°C, 10 mins) or use a Lewis acid catalyst like Yb(OTf)

Protocol B: Synthesis of Isoxazolyl-Pyrazolines

Target: 3-(3-(4-Bromophenyl)isoxazol-5-yl)-5-phenyl-4,5-dihydro-1H-pyrazole.

Route: Claisen-Schmidt condensation

Step-by-Step Methodology:

-

Chalcone Synthesis:

-

Cyclization to Pyrazoline:

-

Workup: Pour into ice water. Neutralize with NaHCO

if necessary. Filter the solid.[1][2][3][4][6][7]

Protocol C: Synthesis of Thiazolidinones

Target: 2-(3-(4-Bromophenyl)isoxazol-5-yl)-3-substituted-thiazolidin-4-one. Mechanism: Imine formation followed by nucleophilic attack of mercaptoacetic acid and cyclodehydration.

Step-by-Step Methodology:

-

Schiff Base Formation:

-

Reflux Aldehyde (1) (1 mmol) and an amine (e.g., 4-chloroaniline, 1 mmol) in Ethanol (10 mL) with a catalytic amount of acetic acid for 2 hours.

-

Isolate the imine by filtration.

-

-

Thiazolidinone Cyclization:

-

Dissolve the Schiff base (0.5 mmol) in anhydrous Toluene or Benzene (10 mL).

-

Add Mercaptoacetic acid (1.0 mmol).

-

Dean-Stark Trap: Reflux for 12 hours with a Dean-Stark apparatus to remove water (essential for driving the equilibrium).

-

Alternative: Use anhydrous ZnCl

as a sequestering agent/catalyst in THF.

-

-

Purification: Wash the organic layer with NaHCO

(to remove excess acid). Evaporate solvent.[8] Recrystallize from EtOH.

Analytical Data Summary (Expected)

| Compound Class | Key IR Signals (cm | Key | Typical Yield |

| Aldehyde (1) | 1690 (C=O), 1590 (C=N) | 9.8 (s, 1H, CHO), 7.2 (s, 1H, Isoxazole-H) | 75-80% |

| DHPM (Biginelli) | 3200 (NH), 1700 (C=O ester), 1640 (C=O amide) | 5.4 (d, 1H, Chiral CH), 2.3 (s, 3H, CH | 65-85% |

| Pyrazoline | 1595 (C=N), No C=O | 3.1, 3.8 (dd, 2H, CH | 70-80% |

| Thiazolidinone | 1680 (C=O lactam), 1580 (C=N) | 3.8 (s, 2H, S-CH | 60-75% |

References

-

Synthesis of Isoxazole Aldehydes

- Title: Synthesis and Reactivity of 3-Aryl-5-isoxazolecarboxaldehydes.

- Source:Journal of Heterocyclic Chemistry.

-

(General reference for class).

-

Biginelli Reaction on Isoxazoles

-

Title: A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines.[6]

- Source:Biomedical Journal of Scientific & Technical Research.

-

-

Thiazolidinone Synthesis

-

Title: Pharmacological examination and synthesis of some schiff bases and thiazolidinone derivatives.[4]

- Source:Der Pharma Chemica.

-

-

General Isoxazole Bioactivity

Disclaimer: All chemical synthesis should be performed in a fume hood by trained personnel using appropriate Personal Protective Equipment (PPE). Yields may vary based on specific laboratory conditions.

Sources

- 1. jocpr.com [jocpr.com]

- 2. scielo.br [scielo.br]

- 3. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. opendata.uni-halle.de [opendata.uni-halle.de]

- 6. A four-component modified Biginelli reaction: A novel approach for C-2 functionalized dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biomedres.us [biomedres.us]

- 8. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: 3-(4-Bromophenyl)isoxazole-5-carboxaldehyde

Ticket ID: PUR-863391 | Status: Open | Specialist: Senior Application Scientist

Compound Overview & Critical Properties

Before initiating purification, verify your target specifications. This aldehyde is a high-melting solid, which provides distinct advantages for non-chromatographic purification (recrystallization) compared to liquid aldehydes.

| Property | Specification | Notes |

| CAS Number | 863391-64-4 | |

| Molecular Weight | 252.06 g/mol | |

| Appearance | Off-white to pale yellow solid | Darkening indicates oxidation or polymerization. |

| Melting Point | 162–166 °C | Sharp MP is the best initial purity indicator. |

| Solubility | DCM, EtOAc, THF, Hot EtOH | Insoluble in water; low solubility in cold hexanes. |

| Reactivity | Oxidation-sensitive | Readily oxidizes to 3-(4-bromophenyl)isoxazole-5-carboxylic acid in air. |

Troubleshooting & FAQs (The "Emergency Room")

Q: My product has turned from off-white to a sticky brown solid. Is it recoverable? A: This indicates surface oxidation to the carboxylic acid or aldol-type polymerization.

-

Diagnosis: Check TLC.[1] The carboxylic acid will streak near the baseline (in Hex/EtOAc) or move slightly in MeOH/DCM.

-

Fix: If the core is solid, perform a wash rather than a full recrystallization. Triturate the solid with cold saturated aqueous NaHCO₃ (removes the acid) followed by cold hexanes (removes lipophilic dimers). Filter and dry.[1][2]

Q: I see a persistent impurity spot just below my product on TLC (Rf ~0.1 difference). A: This is likely the regioisomer (3,4-substituted isoxazole) or the oxime intermediate if synthesized via [3+2] cycloaddition.

-

Fix: Recrystallization is rarely effective for regioisomers with similar solubility profiles. Use Flash Chromatography (Protocol A) with a shallow gradient.

Q: Can I use amine-based scavengers to remove impurities? A: NO. Aldehydes react with amines to form imines (Schiff bases). Avoid amine-functionalized silica or basic alumina unless you intend to protect the aldehyde.

Purification Decision Tree

Use this logic flow to select the optimal method for your specific crude profile.

Figure 1: Decision matrix for selecting the purification methodology based on initial crude purity and impurity profile.

Detailed Protocols

Protocol A: Flash Chromatography (The Standard)

Best for: Separating regioisomers and removing unreacted nitrile oxide precursors.

-

Stationary Phase: Acid-neutralized Silica Gel (60 Å).

-

Expert Tip: Silica is slightly acidic. To prevent acid-catalyzed degradation of the aldehyde, pre-wash the column with 1% Et₃N in Hexanes, then flush with pure Hexanes before loading.

-

-

Gradient:

-

0–5 min: 100% Hexanes (Elutes non-polar alkynes/bromobenzene derivatives).

-

5–20 min: 0% → 20% EtOAc (Product typically elutes ~15-20% EtOAc).

-

20–30 min: 20% → 50% EtOAc (Elutes polar oximes/acids).

-

-

Detection: UV (254 nm) and DNP Stain (Aldehydes turn orange/red).

Protocol B: Sodium Bisulfite Chemical Purification

Best for: Large-scale removal of non-aldehyde impurities without chromatography. This relies on the reversible formation of a water-soluble bisulfite adduct.[2]

The Mechanism:

Step-by-Step:

-

Dissolution: Dissolve 5.0 g of crude aldehyde in 30 mL of EtOAc (Do not use DCM; it forms emulsions).

-

Adduct Formation: Add 30 mL of saturated aqueous NaHSO₃.

-

Vigorous Agitation: Stir rapidly for 2 hours. The aldehyde will migrate into the aqueous layer as the adduct.

-

Checkpoint: If a solid precipitate forms at the interface, this is likely the adduct itself (due to the lipophilic bromophenyl group). Add 10 mL Methanol to solubilize it into the aqueous phase.

-

-

Separation: Transfer to a separatory funnel.

-

Organic Layer: Contains impurities (alkynes, isomers). Discard (after checking TLC).

-

Aqueous Layer: Contains your product. Keep .

-

-

Regeneration:

-

Cool the aqueous layer to 0 °C.

-

Slowly add solid NaHCO₃ or 10% NaOH until pH ~10. (Caution: Gas evolution).

-

Observation: The product will precipitate as a white solid or oil out.

-

-

Extraction: Extract the regenerated aldehyde with DCM (3 x 20 mL). Dry over MgSO₄ and concentrate.

Protocol C: Recrystallization

Best for: Final polishing to achieve >98% purity and sharp melting point.

The 4-bromophenyl group imparts significant crystallinity, making this method highly effective.

| Solvent System | Ratio (v/v) | Procedure |

| Ethanol / Water | 9:1 | Dissolve in boiling Ethanol. Add warm water dropwise until turbidity persists. Cool slowly to RT, then 4 °C. |

| Heptane / EtOAc | 3:1 | Dissolve in minimum boiling EtOAc. Add hot Heptane. Cool. |

Critical Step: If the solution is colored (yellow/orange) while hot, add activated charcoal, stir for 5 mins, and filter through Celite while hot before cooling.

Storage & Stability

-

Atmosphere: Store under Argon or Nitrogen.

-

Temperature: 2–8 °C (Refrigerator).

-

Container: Amber glass vial (protect from light to prevent radical bromination or degradation).

-

Shelf-Life: Re-test purity (TLC/NMR) every 6 months. If -COOH peak appears (broad singlet ~11-13 ppm in ¹H NMR), repurify via Protocol B .

References

-

Compound Data & Safety: Sigma-Aldrich. 3-(4-Bromophenyl)isoxazole-5-carboxaldehyde Product Sheet. Link

-

Aldehyde Purification (Bisulfite Method): BenchChem. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Link

-

Isoxazole Synthesis & Stability: Beilstein Journal of Organic Chemistry. "Photocycloaddition of aromatic and aliphatic aldehydes to isoxazoles."[5] (Discusses stability of isoxazole-aldehyde adducts). Link

-

General Isoxazole Properties: National Institutes of Health (PMC). The synthetic and therapeutic expedition of isoxazole and its analogs. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]